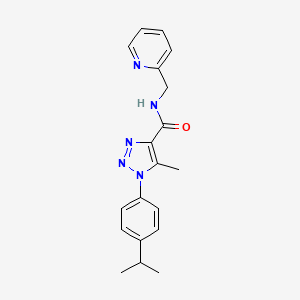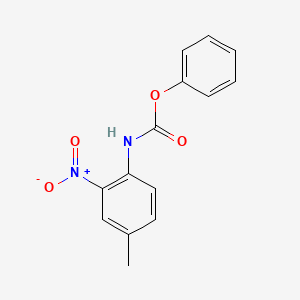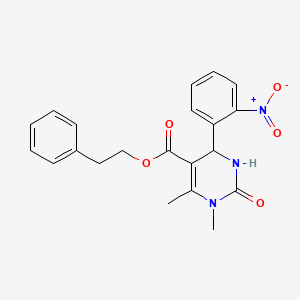![molecular formula C16H16Cl2O3 B4997070 1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, commonly known as diclosulam, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides and is known for its high efficacy and low toxicity.
Mécanisme D'action
The mechanism of action of diclosulam involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids. ALS inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant or fungus.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In plants, diclosulam has been shown to affect the metabolism of amino acids, leading to the accumulation of toxic intermediates. This ultimately results in the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diclosulam for lab experiments is its high efficacy. It is effective at very low concentrations, which makes it a cost-effective option for researchers. However, one limitation of diclosulam is its narrow spectrum of activity. It is only effective against a limited range of weeds and fungi, which may limit its usefulness in certain research applications.
Orientations Futures
There are several potential future directions for research on diclosulam. One area of interest is the development of new formulations that improve its efficacy and broaden its spectrum of activity. Another area of interest is the study of diclosulam's potential as an antifungal agent, particularly in the context of agricultural applications. Finally, there is potential for research on the environmental impact of diclosulam, including its persistence in soil and potential effects on non-target species.
Conclusion:
In conclusion, diclosulam is a highly effective herbicide and antifungal agent that has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of acetolactate synthase, and it has a low toxicity profile in mammals. While diclosulam has limitations in terms of its narrow spectrum of activity, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of diclosulam involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichlorobenzene in the presence of a base to form diclosulam. The overall synthesis route is shown below:
Applications De Recherche Scientifique
Diclosulam has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its herbicidal properties, diclosulam has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of several fungal species, including Fusarium graminearum and Botrytis cinerea.
Propriétés
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-11-6-7-13(15(10-11)19-2)20-8-9-21-14-5-3-4-12(17)16(14)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMQVQJKEMACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)


![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)
![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)
![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
